4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is an organic compound with the molecular formula and a molecular weight of 167.16 g/mol. It features a nitro group attached to a phenethyl alcohol structure, which contributes to its unique chemical properties. This compound appears as a light yellow to yellow solid and has a melting point between 59°C and 63°C .
The compound is characterized by its functional groups, including a hydroxyl (-OH) group and a nitro (-NO2) group, which influence its reactivity and biological activity. The InChI Key for 4-Nitrophenethyl alcohol is IKMXRUOZUUKSON-UHFFFAOYSA-N .
These reactions highlight the compound's versatility in organic synthesis.
Research indicates that 4-Nitrophenethyl alcohol exhibits certain biological activities. It has been studied for its potential antibacterial properties, although specific mechanisms of action remain under investigation. The presence of the nitro group is often associated with enhanced biological activity, making compounds like 4-Nitrophenethyl alcohol of interest in pharmacological studies .
Several methods exist for synthesizing 4-Nitrophenethyl alcohol:
4-Nitrophenethyl alcohol finds applications in various fields:
Several compounds share structural similarities with 4-Nitrophenethyl alcohol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Methyl-4-nitrophenylmethanol | 22162-15-8 | 0.91 |
| 2-Nitrophenethyl alcohol | 27054-7 | 0.87 |
| 2-Methyl-6-nitrophenylmethanol | 54915-41-2 | 0.86 |
| Phenethyl alcohol | 60-12-8 | N/A |
The unique aspect of 4-Nitrophenethyl alcohol lies in its specific arrangement of functional groups that not only influence its chemical reactivity but also its biological activity. The presence of both a hydroxyl and a nitro group allows for diverse applications in synthesis and research compared to similar compounds that may lack one or both groups.
Irritant